molecular formula C12H15IO B14837711 1-Cyclopropoxy-3-iodo-2-isopropylbenzene

1-Cyclopropoxy-3-iodo-2-isopropylbenzene

Cat. No.: B14837711
M. Wt: 302.15 g/mol
InChI Key: WDSCLEJLROMWKM-UHFFFAOYSA-N
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Description

1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE is an organic compound with the molecular formula C12H15IO It is a halogenated benzene derivative, characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE typically involves the iodination of a suitable precursor, such as 1-cyclopropoxy-2-(propan-2-yl)benzene. The iodination reaction can be carried out using iodine (I2) or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a catalyst or under specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-cyclopropoxy-3-azido-2-(propan-2-yl)benzene .

Scientific Research Applications

1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the cyclopropoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

    1-CYCLOPROPOXY-3-IODOBENZENE: Lacks the isopropyl group, making it less sterically hindered.

    1-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE: Lacks the iodine atom, affecting its reactivity in halogenation reactions.

    1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE: Lacks the iodine atom, similar to the previous compound

Uniqueness: 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the iodine atom and the cyclopropoxy group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

IUPAC Name

1-cyclopropyloxy-3-iodo-2-propan-2-ylbenzene

InChI

InChI=1S/C12H15IO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

WDSCLEJLROMWKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1I)OC2CC2

Origin of Product

United States

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